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molecular formula C2H5LiS B1624580 Lithium thioethoxide CAS No. 30383-01-8

Lithium thioethoxide

Cat. No. B1624580
M. Wt: 68.1 g/mol
InChI Key: JPSNJFMTQIIVFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391758

Procedure details

Lithium thioethoxide was prepared by the dropwise addition of n-butyllithium (4 ml. of 1.53 molar solution in hexane) to a stirred solution of ethyl mercaptan (0.5 ml.) in dry N,N'-dimethylpropylene urea (DMPU) (9 ml.), under a nitrogen atmosphere. A solution of methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate (prepared as described in Example 26) (0.35 g.) in DMPU (3 ml.) was added, the mixture stirred at ambient temperature for 15 minutes, then heated to, and maintained at, 130° C. for 4 hours. The cooled mixture was diluted with water, acidified with acetic acid, extracted with ethyl acetate, the extracts washed with water, dried (MgSO4) and evaporated. The product was purified by flash chromatography on silica gel, eluting with 80:20:2 v/v/v toluene: ethyl acetate: acetic acid, giving a white solid which was washed with hexane and dried, to give the title compound (0.114 g., 36%) as a white solid, m.p. 183°-184° C.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate
Quantity
0.35 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH2:6]([SH:8])[CH3:7].[C:9]([NH:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][CH2:24][CH2:23][N:22]([CH2:26][C:27]3[CH:36]=[CH:35][C:30]([C:31]([O:33]C)=[O:32])=[CH:29][C:28]=3[O:37]C)[C:21]=2[CH:39]=1)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(O)(=O)C>CN1C(=O)N(C)CCC1.O>[S-:8][CH2:6][CH3:7].[Li+:5].[C:9]([NH:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][CH2:24][CH2:23][N:22]([CH2:26][C:27]3[CH:36]=[CH:35][C:30]([C:31]([OH:33])=[O:32])=[CH:29][C:28]=3[OH:37])[C:21]=2[CH:39]=1)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:6.7|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
9 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate
Quantity
0.35 g
Type
reactant
Smiles
C(CCCCC)(=O)NC=1C=CC2=C(N(CCO2)CC2=C(C=C(C(=O)OC)C=C2)OC)C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to, and
TEMPERATURE
Type
TEMPERATURE
Details
maintained at, 130° C. for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 80:20:2 v/v/v toluene
CUSTOM
Type
CUSTOM
Details
ethyl acetate: acetic acid, giving a white solid which
WASH
Type
WASH
Details
was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[S-]CC.[Li+]
Name
Type
product
Smiles
C(CCCCC)(=O)NC=1C=CC2=C(N(CCO2)CC2=C(C=C(C(=O)O)C=C2)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.114 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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